molecular formula C20H13F3N4O2 B2606436 N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261010-08-5

N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2606436
CAS No.: 1261010-08-5
M. Wt: 398.345
InChI Key: NKVRTTFCHHECKT-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrrole moiety and an acetamide group substituted with a 3,4-difluorophenyl ring. The oxadiazole ring is a bioisostere commonly used in medicinal chemistry to enhance metabolic stability and binding affinity. The fluorinated aromatic groups likely improve lipophilicity and pharmacokinetic properties, while the pyrrole ring may contribute to π-π stacking interactions with biological targets.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2/c21-13-5-3-12(4-6-13)19-25-20(29-26-19)17-2-1-9-27(17)11-18(28)24-14-7-8-15(22)16(23)10-14/h1-10H,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVRTTFCHHECKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the pyrrole ring: This step often involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Coupling reactions: The final step involves coupling the oxadiazole and pyrrole intermediates with the difluorophenyl acetamide moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has been investigated for its potential anticancer properties. Research indicates that compounds containing oxadiazole and pyrrole structures exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival and death .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against breast cancer cells in vitro. The results indicated that the compound could inhibit tumor growth by targeting specific receptors involved in cancer cell signaling pathways .

2. Neuropharmacological Effects

The compound also shows promise in neuropharmacology. It has been evaluated for its effects on neurotransmitter systems and has demonstrated potential as an anxiolytic agent. The presence of the piperazine moiety is particularly relevant as it is known to influence serotonin and dopamine receptors .

Case Study:

In a preclinical study, the compound was tested for its anxiolytic effects using animal models. Results indicated a significant reduction in anxiety-like behaviors compared to controls, suggesting its potential as a treatment for anxiety disorders .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and oxadiazole groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The compound’s key differentiator is its 1,2,4-oxadiazole-pyrrole-acetamide architecture. Comparisons with analogs from the evidence reveal distinct heterocyclic cores and substituents:

Compound Name Core Structure Key Substituents Reference
Target Compound 1,2,4-oxadiazole + pyrrole 3,4-difluorophenyl, 4-fluorophenyl N/A
N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole 4-methylphenyl, pyridinyl, sulfanyl
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 1,2,4-triazole 4-chlorophenyl, 4-methylphenyl, sulfanyl
Chromen-4-one derivative (Example 83) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, isopropoxy, dimethylamino

Key Observations :

  • Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole core may offer greater metabolic stability compared to triazole-based analogs (e.g., and ), as oxadiazoles resist enzymatic hydrolysis better than triazoles.
  • Substituent Effects : The 4-fluorophenyl group on the oxadiazole likely enhances target binding through hydrophobic interactions, whereas triazole analogs with pyridinyl or chlorophenyl groups () may exhibit varied electronic and steric effects.
  • Chromenone Derivatives: The pyrazolo-pyrimidine core in introduces a fused bicyclic system, which could improve binding to kinases or epigenetic targets compared to monocyclic systems.

Implications :

  • Sulfanyl-containing triazoles () may exhibit improved solubility compared to the target compound, depending on the solvent.

Biological Activity

N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine structure linked to a 1,2,4-oxadiazole moiety and a difluorophenyl group. The presence of fluorine atoms enhances lipophilicity and bioavailability, which is crucial for its therapeutic efficacy. The molecular formula is C18H16F3N3OC_{18}H_{16}F_3N_3O, with a molecular weight of approximately 343.34 g/mol.

This compound primarily acts as an inhibitor of tropomyosin-related kinases (Trk), which are involved in various cellular processes including growth and differentiation. By inhibiting these kinases, the compound may exert antiproliferative effects on cancer cells.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticancer Exhibits significant cytotoxicity against various cancer cell lines.
Antimicrobial Shows potential antibacterial and antifungal properties due to the oxadiazole ring.
Anti-inflammatory May inhibit pathways associated with inflammation based on preliminary studies.

Anticancer Activity

A study evaluated the compound's efficacy against a panel of human cancer cell lines (NCI-60) and found moderate cytostatic activity across several types. For instance:

  • Breast Cancer (MCF7) : Inhibition growth percent (IGP) was recorded at 23%, indicating promising activity against this cell line.
  • Lung Cancer (A549) : Showed IGP values around 15%, suggesting moderate effectiveness.

These results highlight the potential of this compound as a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The oxadiazole derivatives have been extensively studied for their antimicrobial properties. For instance:

  • Compounds containing the 1,2,4-oxadiazole ring demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µM.

This suggests that derivatives of this compound could be effective in treating bacterial infections .

Anti-inflammatory Effects

Preliminary studies indicate that compounds with similar structures may inhibit pro-inflammatory cytokines and pathways. Although specific data on this compound is limited, the structural similarities suggest potential anti-inflammatory effects warranting further investigation .

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